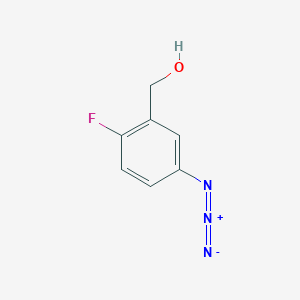
(5-Azido-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Azido-2-fluorophenyl)methanol” is likely a compound that contains an azide group (-N3), a fluorine atom, and a methanol group attached to a phenyl ring . The azide group is known for its high reactivity .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, azides are generally introduced into organic molecules through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a phenyl ring with azide, fluorine, and methanol groups attached. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
Azides are known to participate in various reactions, including the Huisgen 1,3-dipolar cycloaddition (often used in ‘click chemistry’) and Staudinger reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. In general, azides are known for their reactivity and instability .Aplicaciones Científicas De Investigación
Organic Synthesis and Material Chemistry
Novel Syntheses and Rearrangements
Studies have shown the ability to create novel difunctionalized azabicyclohexanes through selectfluor and deoxo-fluor-mediated rearrangements, involving compounds with structural similarities to (5-Azido-2-fluorophenyl)methanol. These processes are significant for the synthesis of complex organic molecules with potential applications in material science and drug development (Krow et al., 2004).
Protecting Groups in Synthesis
The compound tris(4-azidophenyl)methanol has been identified as a novel and multifunctional thiol protecting group, useful in the synthesis of peptoids. This application demonstrates the role of azidophenyl methanol derivatives in protecting sensitive chemical groups during complex synthesis processes, enabling further functionalization and application in materials chemistry (Qiu et al., 2023).
Chemical Sensing and Analysis
- Fluorescent Sensing: A sugar-aza-crown ether-based fluorescent sensor incorporating anthracenetriazolymethyl groups, similar in function to azidophenyl methanol derivatives, demonstrates highly selective recognition of Cu(2+) and Hg(2+) ions. This highlights the potential of azidophenyl methanol derivatives in the development of highly selective and sensitive fluorescent sensors for metal ions, contributing to environmental monitoring and biomedical diagnostics (Hsieh et al., 2009).
Catalysis and Reaction Mechanisms
- Catalytic Applications: The synthesis and spectral analysis of compounds like this compound offer insights into the interaction of alcohols with fluorophenylacetylenes, shedding light on hydrogen bonding behaviors and catalytic mechanisms in organic reactions. This research contributes to our understanding of solvent effects in catalysis and the design of new catalytic systems (Maity et al., 2011).
Mecanismo De Acción
Target of Action
Organic azides, such as this compound, are known for their exceptional reactivity and versatility in chemistry and material sciences .
Mode of Action
The mode of action of (5-Azido-2-fluorophenyl)methanol is primarily through its azide group. One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .
Biochemical Pathways
The azide group’s propensity to release nitrogen by thermal activation or photolysis is well-documented . This reaction produces highly reactive nitrenes, which show extraordinary efficiency in polymer crosslinking .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, have been studied . These studies could provide a basis for understanding the potential pharmacokinetics of this compound.
Result of Action
The use of organic azides in material sciences is mostly based on their ability to alter the physical properties of polymers and boost efficiencies of polymer-based devices .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-azido-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-7-2-1-6(10-11-9)3-5(7)4-12/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMYVZLZUDBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
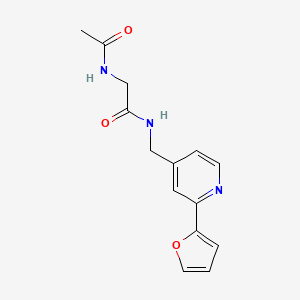
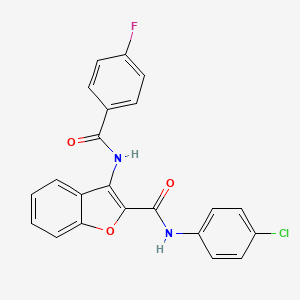
![2-cyano-N-(3-methoxyphenyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2848657.png)
![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)

![1-(Azepan-1-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2848664.png)
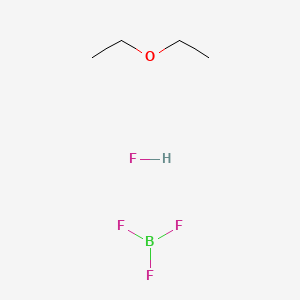
![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)
![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)

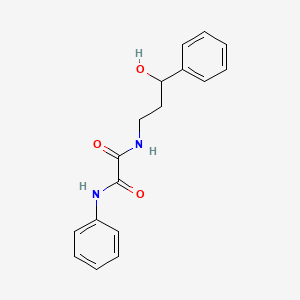
![N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2848677.png)
